molecular formula C16H26O3 B1197018 Bisaborosaol A CAS No. 135970-39-7

Bisaborosaol A

Cat. No.: B1197018
CAS No.: 135970-39-7
M. Wt: 266.38 g/mol
InChI Key: ZOJSSXJDOHFOTI-HOCLYGCPSA-N
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Description

Bisaborosaol A (C₁₆H₂₆O₃, MW 266.18) is a novel bisabolane-type sesquiterpenoid first isolated from Rosa rugosa leaves . Its structure was elucidated via NMR, MS, and ECD analysis, revealing a unique inverted absolute configuration at C-4 compared to bisabolanes from Compositae plants . The compound exhibits a reddish-purple coloration in vanillin-H₂SO₄ tests and UV absorption at 218 nm (ε 17,800) . Biosynthetically, it is proposed to link with carotane-type sesquiterpenes in R. rugosa, particularly through oxidation at C-7 .

Properties

CAS No.

135970-39-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

methyl (4R)-4-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H26O3/c1-12(2)6-5-11-16(3,18)14-9-7-13(8-10-14)15(17)19-4/h6-7,14,18H,5,8-11H2,1-4H3/t14-,16-/m0/s1

InChI Key

ZOJSSXJDOHFOTI-HOCLYGCPSA-N

SMILES

CC(=CCCC(C)(C1CCC(=CC1)C(=O)OC)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@@H]1CCC(=CC1)C(=O)OC)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC(=CC1)C(=O)OC)O)C

Synonyms

bisaborosaol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bisabolane Derivatives

Structural Comparisons

Bisaborosaol C1 and C2
  • Source : Rosa rugosa .
  • Structure : Bisaborosaol C1 (C₁₆H₂₆O₅, MW 298.18) and C2 (C₁₆H₂₆O₅, MW 298.18) feature additional oxygen-containing functional groups, including carboxylic acid and hydroperoxy moieties, distinguishing them from Bisaborosaol A .
  • Key Difference : this compound lacks the C-10 hydroperoxy and C-15 carboxylic acid groups present in C1/C2 .
Bisaborosaol C (Fungal Derivative)
  • Source : Endophytic fungus Nigrospora chinensis .
  • Key Difference : Unlike plant-derived bisaborosaols, this fungal variant is associated with distinct ecological roles, such as pathogen defense .
Bisaborosaol E and F
  • Source : Rosa rugosa .
  • Structure : Bisaborosaol E (C₁₅H₂₂O₃, MW 250.34) and F (C₁₅H₂₂O₄, MW 266.34) exhibit reduced carbon skeletons compared to this compound, with altered hydroxylation patterns .
Antifungal Activity
  • Bisaborosaol C (Fungal) : Exhibits broad-spectrum antifungal activity against Phytophthora capsici, Magnaporthe oryzae, and Rhizoctonia solani (EC₅₀: 13.91–29.49 μg/mL) .
  • This compound: No antifungal data reported; its structural simplicity (fewer oxygen groups) may limit potency compared to oxygen-rich derivatives like Bisaborosaol C .
Antibacterial Activity
  • Bisaborosaol C1 : Moderately inhibits Bacillus subtilis and Xanthomonas oryzae (MIC: 16–64 μg/mL) .
  • rugosa show antimicrobial properties .
Antioxidant Activity
  • Bisaborosaol C1 : Demonstrates DPPH radical scavenging (IC₅₀: 14.80 μg/mL) .

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in peer review?

  • Methodological Answer : Require raw NMR/FID files for independent validation. Cross-check with predicted shifts (ChemDraw) and reference compounds. If unresolved, recommend DEPT-Q NMR or 2D HSQC to clarify .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisaborosaol A
Reactant of Route 2
Bisaborosaol A

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